L-Threonine 7-amido-4-methylcoumarin L-Threonine 7-amido-4-methylcoumarin
Brand Name: Vulcanchem
CAS No.: 191723-66-7
VCID: VC21539221
InChI: InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

L-Threonine 7-amido-4-methylcoumarin

CAS No.: 191723-66-7

Cat. No.: VC21539221

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

L-Threonine 7-amido-4-methylcoumarin - 191723-66-7

CAS No. 191723-66-7
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name (2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
Standard InChI InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1
Standard InChI Key OIZVQDJSQAAKEU-OQPBUACISA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N

Chemical Identity and Fundamental Properties

L-Threonine 7-amido-4-methylcoumarin, also known as H-Thr-AMC, is a synthetic compound with precise stereochemistry essential for its biological recognition. The compound features a distinctive structure where L-threonine is linked to 7-amino-4-methylcoumarin through an amide bond formation.

Basic Chemical Information

The compound possesses well-defined chemical characteristics that enable its applications in research settings:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₄
Molecular Weight276.29 g/mol
CAS Number191723-66-7
IUPAC Name(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
InChIKeyOIZVQDJSQAAKEU-OQPBUACISA-N

This compound features dual stereochemistry with two defined stereocenters, specifically at the threonine residue, which are crucial for enzyme recognition and activity . The compound contains three hydrogen bond donors and five hydrogen bond acceptors, providing specific interaction capabilities in biological environments .

Physical and Structural Characteristics

L-Threonine 7-amido-4-methylcoumarin exhibits several key physical properties that influence its behavior in laboratory settings:

PropertyValue
XLogP30.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area102 Ų
Defined Atom Stereocenter Count2

The moderate XLogP3 value of 0.9 indicates a balanced hydrophilic-lipophilic character, facilitating its use in both aqueous and partially organic environments . The compound's topological polar surface area of 102 Ų reflects its capacity for hydrogen bonding and influences its solubility properties and permeability across biological membranes .

Synthesis and Production Methods

The synthesis of L-Threonine 7-amido-4-methylcoumarin involves specific chemical procedures to create the amide linkage between L-threonine and 7-amino-4-methylcoumarin.

Laboratory Synthesis Routes

The primary synthetic pathway typically employs peptide coupling chemistry:

  • The carboxylic acid group of L-threonine is activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • The activated threonine is coupled with 7-amino-4-methylcoumarin under mild conditions to form the amide bond.

  • Purification processes, including reverse-phase HPLC or column chromatography, are employed to obtain the final product with high purity.

This synthetic approach typically yields the product with approximately 85-92% efficiency when using optimized conditions such as selenocarboxylate/azide amidation protocols.

Mechanism of Action and Fluorescence Properties

The fundamental mechanism that makes L-Threonine 7-amido-4-methylcoumarin valuable in research involves its dramatic fluorescence change upon enzymatic hydrolysis.

Fluorogenic Properties

L-Threonine 7-amido-4-methylcoumarin functions as a substrate that undergoes significant spectral changes upon enzymatic cleavage:

  • In its intact form (as the amide), the compound exhibits weak fluorescence with excitation/emission wavelengths of approximately 330/390 nm .

  • Upon enzymatic hydrolysis, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin (AMC) .

  • The free AMC demonstrates significantly enhanced fluorescence with red-shifted excitation/emission maxima at 351/430 nm .

  • This process results in approximately 700-fold increase in fluorescence intensity, enabling highly sensitive detection .

This dramatic fluorescence enhancement forms the basis for using this compound in enzyme activity assays, providing a clear signal that directly correlates with enzymatic action.

Enzymatic Interactions

The compound undergoes specific interactions with several enzyme classes:

Enzyme TypeAction on SubstrateApplication
AminopeptidasesCleave the amide bond between threonine and AMCMeasurement of aminopeptidase activity
ProteasesHydrolyze the amide linkageProteolytic activity detection
Deubiquitinating enzymesCleave amide bonds in related ubiquitin-derived substratesStudy of protein degradation pathways

Research has established specific kinetic parameters for enzymatic hydrolysis, including values for aminopeptidase A (Km = 12.5 μM, Vmax = 5.2 μmol/min) and aminopeptidase B (Km = 15.0 μM, Vmax = 3.8 μmol/min). These parameters provide valuable information about enzyme-substrate interactions and can be used to compare different enzymes or assess the effects of inhibitors.

Research Applications

L-Threonine 7-amido-4-methylcoumarin serves multiple research purposes in biochemical and biomedical investigations.

Enzyme Activity Assays

The primary application of this compound is in fluorogenic enzyme assays where:

  • The substrate is incubated with the enzyme of interest under controlled conditions.

  • Fluorescence measurements are taken over time to monitor the release of AMC.

  • The rate of fluorescence increase directly correlates with enzyme activity.

  • This allows for precise determination of enzyme kinetics, including parameters such as Km and Vmax.

Such assays are valuable for characterizing enzymes, screening potential inhibitors, and studying factors that influence enzymatic activity. The high sensitivity of fluorescence detection enables work with low enzyme concentrations, making it suitable for studies with limited sample availability.

Comparative Substrate Specificity Studies

L-Threonine 7-amido-4-methylcoumarin demonstrates distinct enzymatic specificities compared to similar substrates:

CompoundPrimary Enzyme TargetKm (μM)
L-Leucine 7-amido-4-methylcoumarinLeucine aminopeptidase18.2
L-Tyrosine 7-amido-4-methylcoumarinTyrosinase22.5
L-Threonine 7-amido-4-methylcoumarinAminopeptidase A/B12.5-15.0

This comparative data highlights how the amino acid component influences enzyme specificity, with L-Threonine 7-amido-4-methylcoumarin showing superior affinity (lower Km values) for its target enzymes compared to analogous compounds.

Deubiquitinating Enzyme Research

A particularly significant application has been in deubiquitinating enzyme research, where related compounds such as ubiquitin C-terminal 7-amido-4-methylcoumarin (Ub-AMC) serve as substrates. These studies have revealed:

  • Ub-AMC is efficiently hydrolyzed by enzymes like isopeptidase T (IPaseT) and UCH-L3 .

  • The hydrolysis results in AMC release, allowing measurement of deubiquitinating enzyme activity .

  • This approach enables investigation of the catalytic mechanisms of these important regulatory enzymes .

Such research contributes to understanding protein degradation pathways, which are critical in numerous cellular processes and disease states.

Analytical Methodologies

The effective use of L-Threonine 7-amido-4-methylcoumarin in research requires specific analytical considerations and methodologies.

Assay Design and Optimization

Optimal assay conditions for L-Threonine 7-amido-4-methylcoumarin include:

  • Substrate concentrations: Typically ranging from 0.5-5× Km to ensure reliable kinetic measurements

  • Buffer composition: Usually Tris-HCl or phosphate buffers with pH 7.0-8.0

  • Temperature control: Maintaining consistent temperature (often 25°C or 37°C) throughout measurements

  • Enzyme concentration: Using sufficient enzyme to produce measurable fluorescence change without depleting substrate too rapidly

Assay validation requires appropriate controls, including:

  • Enzyme-free controls to account for any non-specific hydrolysis

  • Positive controls with known enzyme activity

  • Calibration curves using free AMC to correlate fluorescence with product concentration

Detection Parameters and Instrumentation

Effective detection of L-Threonine 7-amido-4-methylcoumarin hydrolysis requires:

ParameterOptimal Setting
Excitation wavelength351-380 nm
Emission wavelength430-460 nm
InstrumentFluorescence microplate reader or spectrofluorometer
Gain settingAdjusted based on expected signal range
Read frequencyDependent on reaction rate (typically 30s-5min intervals)

Modern instrumentation allows for high-throughput screening applications, enabling multiple samples to be analyzed simultaneously with automated data collection and analysis.

Current Research and Future Directions

Current research with L-Threonine 7-amido-4-methylcoumarin continues to expand its applications and improve methodologies.

Recent Research Developments

Several noteworthy research directions have emerged:

  • High-throughput screening applications for enzyme inhibitor discovery

  • Development of multiplex assays combining this substrate with others that have different spectral properties

  • Adaptation for cellular and tissue-based assays to measure enzyme activity in more complex biological systems

  • Exploration of potential antimicrobial applications, particularly against Mycobacterium tuberculosis

Research has indicated that coumarin derivatives demonstrate antitubercular properties with minimum inhibitory concentrations as low as 1 mg/L against both susceptible and multidrug-resistant strains of M. tuberculosis. These findings suggest potential therapeutic applications beyond the compound's use as a research tool.

Future Research Perspectives

Several promising avenues for future research include:

  • Development of modified derivatives with enhanced stability or spectral properties

  • Integration with advanced imaging techniques for spatial resolution of enzyme activity

  • Combination with nanomaterial platforms for improved sensitivity or targeted delivery

  • Application in point-of-care diagnostic systems for enzyme-related conditions

These directions could expand the utility of L-Threonine 7-amido-4-methylcoumarin beyond traditional laboratory settings into clinical and field applications.

QuantityApproximate Price Range (USD)
50 mg$475-515
100 mg$760-821
250 mg$1,330-1,433
500 mg$2,090-2,249
1 g$3,230-3,473

Pricing reflects the specialized nature of this research compound and the complexity of its synthesis . Lead times for ordering can range from immediate availability to 8-12 weeks depending on the supplier and current stock levels .

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